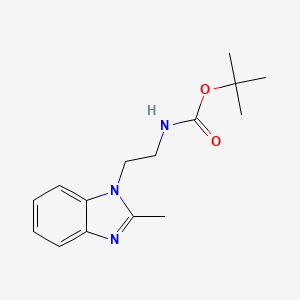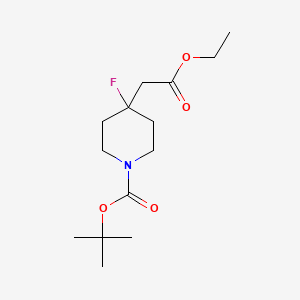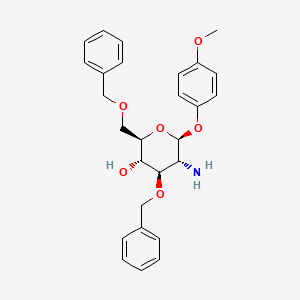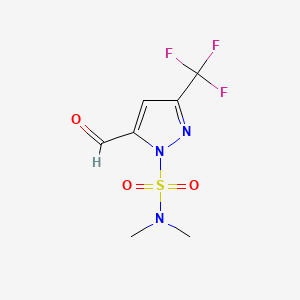![molecular formula C6H4ClN3S B581833 2-氯代噻吩并[3,2-d]嘧啶-4-胺 CAS No. 16234-40-5](/img/structure/B581833.png)
2-氯代噻吩并[3,2-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 2-position and an amine group at the 4-position
科学研究应用
2-Chlorothieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular pathways.
Materials Science: It serves as a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: Employed in the design of chemical probes to study biological processes and molecular interactions.
作用机制
Target of Action
The primary target of 2-Chlorothieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
2-Chlorothieno[3,2-d]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of fatty acids. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting acetyl-CoA carboxylase, 2-Chlorothieno[3,2-d]pyrimidin-4-amine affects the fatty acid synthesis pathway . This can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this inhibition on cellular functions and processes are a subject of ongoing research.
Result of Action
The inhibition of acetyl-CoA carboxylase by 2-Chlorothieno[3,2-d]pyrimidin-4-amine can lead to a decrease in fatty acid synthesis . This can potentially affect various cellular functions and processes, given the importance of fatty acids in cell structure and signaling.
生化分析
Biochemical Properties
2-Chlorothieno[3,2-d]pyrimidin-4-amine has been shown to interact with various enzymes and proteins. In particular, it has been docked against the acetyl-CoA carboxylase enzyme . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of 2-Chlorothieno[3,2-d]pyrimidin-4-amine on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Chlorothieno[3,2-d]pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the desired compound is obtained by treating the dichlorinated intermediate with ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of 2-Chlorothieno[3,2-d]pyrimidin-4-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-Chlorothieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
相似化合物的比较
2-Chlorothieno[2,3-d]pyrimidin-4-amine: A closely related compound with a different ring fusion pattern.
Thieno[3,2-d]pyrimidin-4-amine: Lacks the chlorine atom at the 2-position.
2,4-Dichlorothieno[3,2-d]pyrimidine: Contains an additional chlorine atom at the 4-position.
Uniqueness: 2-Chlorothieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 2-position and amine group at the 4-position make it a versatile intermediate for further functionalization and derivatization.
属性
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-6-9-3-1-2-11-4(3)5(8)10-6/h1-2H,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASPHHTVSWLNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671963 |
Source


|
| Record name | 2-Chlorothieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-40-5 |
Source


|
| Record name | 2-Chlorothieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)





![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)


